8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid
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Overview
Description
8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system
Mechanism of Action
Target of Action
The primary target of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is the respiratory system . This suggests that the compound may interact with proteins or enzymes involved in respiratory processes.
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . These reactions, facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies, could potentially alter the function of the target proteins or enzymes .
Pharmacokinetics
Its solid physical form and room temperature storage and shipping conditions suggest that it may have good stability, which could potentially influence its bioavailability.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that this compound may also have potent biological effects.
Action Environment
Its storage at room temperature suggests that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the functionalization of imidazo[1,2-A]pyridine derivatives. One common method is the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-A]pyridine as a directing group . Another approach involves radical reactions for the direct functionalization of imidazo[1,2-A]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are employed for functionalization.
Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.
Substitution: Palladium-catalyzed arylation and other substitution reactions are common.
Common Reagents and Conditions:
Palladium Catalysts: Used in arylation reactions.
Oxidizing Agents: Employed in metal-free oxidation.
Photocatalysts: Used in photocatalysis strategies.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-A]pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: A closely related compound with similar structural features and applications.
8-Aminoimidazo[1,2-A]pyridine: Used as a directing group in palladium-catalyzed reactions.
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness: 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid stands out due to its bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFQMHWQNIOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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